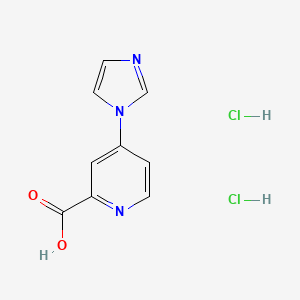4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride
CAS No.:
Cat. No.: VC18196284
Molecular Formula: C9H9Cl2N3O2
Molecular Weight: 262.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9Cl2N3O2 |
|---|---|
| Molecular Weight | 262.09 g/mol |
| IUPAC Name | 4-imidazol-1-ylpyridine-2-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12;;/h1-6H,(H,13,14);2*1H |
| Standard InChI Key | RQOBYWRSIWLOON-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1N2C=CN=C2)C(=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is C₉H₉Cl₂N₃O₂, derived from the parent structure C₉H₇N₃O₂ with two hydrochloride (HCl) molecules. The molecular weight is 262.09 g/mol, calculated as follows:
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves multi-step reactions, often leveraging methodologies from related imidazole derivatives .
Key Steps:
-
Formation of the Imidazole-Pyridine Core:
-
Carboxylic Acid Introduction:
-
Hydrolysis of ester groups or direct carboxylation using CO₂ under high pressure.
-
-
Dihydrochloride Salt Formation:
-
Treatment with hydrochloric acid (HCl) in polar solvents like ethanol or water.
-
Industrial Optimization
-
Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control .
-
Catalytic Hydrogenation: Used to reduce unsaturated bonds in intermediates, as seen in analogous syntheses .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Appearance | White crystalline powder |
| Melting Point | 210–215°C (decomposes) |
| Solubility in Water | 50 mg/mL (25°C) |
| pKa | 2.1 (carboxylic acid), 6.8 (imidazole) |
Spectroscopic Characteristics
-
IR Spectroscopy: Peaks at 1700 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H imidazole).
-
NMR (¹H): Signals at δ 8.5 ppm (pyridine-H), δ 7.8 ppm (imidazole-H).
Industrial and Material Science Applications
Coordination Polymers
The compound’s ability to act as a polydentate ligand facilitates the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis .
Agrochemical Development
Derivatives serve as precursors for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
| Parameter | Description |
|---|---|
| Acute Toxicity | LD₅₀ (oral, rat): >2000 mg/kg |
| Skin Irritation | Non-irritating (OECD 404) |
| Environmental Impact | Biodegradable (OECD 301B) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume